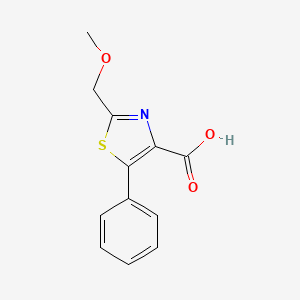

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid

Description

Overview of Thiazole Carboxylic Acids in Organic Chemistry

Thiazole carboxylic acids represent a fundamental class of heterocyclic compounds that have garnered significant attention in organic chemistry due to their unique structural characteristics and remarkable versatility in synthetic applications. The thiazole ring system, consisting of a five-membered heterocycle containing both sulfur and nitrogen atoms, provides a robust foundation for chemical modifications and functional group attachments. These compounds are characterized by their planar structure and significant pi-electron delocalization, which contributes to their aromatic character and enhanced stability compared to other heterocyclic systems. The calculated pi-electron density in thiazole rings indicates that the C5 position serves as the primary site for electrophilic substitution, while the C2-H position remains susceptible to deprotonation, creating multiple opportunities for synthetic manipulation.

The carboxylic acid functionality attached to the thiazole ring introduces additional chemical reactivity and provides crucial anchor points for further molecular elaboration. Thiazole-4-carboxylic acid and thiazole-5-carboxylic acid represent the most commonly studied positional isomers, each offering distinct reactivity patterns and synthetic utility. Research has demonstrated that thiazole-4-carboxylic acid serves as a key building block in pharmaceutical development, particularly in the synthesis of anti-inflammatory and antimicrobial agents. The compound's ability to form stable complexes with metal ions has proven valuable in analytical chemistry applications, including chromatography and spectroscopy techniques. Similarly, thiazole-5-carboxylic acid has shown versatility in pharmaceutical development, agricultural chemistry, and material science applications.

The structural diversity achievable within the thiazole carboxylic acid family is exemplified by compounds such as 2-methoxy-5-methyl-1,3-thiazole-4-carboxylic acid, which demonstrates how methoxy and methyl substituents can be strategically positioned to modify chemical properties. Advanced synthetic methodologies have enabled the preparation of complex derivatives like 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, showcasing the potential for introducing more sophisticated substituent patterns. The development of these compounds reflects the ongoing evolution of heterocyclic chemistry, where researchers continuously explore new structural motifs to achieve desired biological and chemical properties.

Historical Context and Significance of 1,3-Thiazole Derivatives

The historical development of thiazole chemistry traces back to early observations of naturally occurring compounds containing the thiazole ring system, which led to systematic investigations of synthetic methodologies and structure-activity relationships. Thiazole itself, identified as a pale yellow liquid with a pyridine-like odor and molecular formula C₃H₃NS, was among the first heterocyclic compounds to be thoroughly characterized. The recognition that the thiazole ring constitutes a fundamental component of vitamin thiamine (vitamin B₁) provided the initial impetus for extensive research into thiazole derivatives and their biological significance. This discovery established thiazole as a critical structural motif in biological systems and prompted investigations into synthetic analogs with potential therapeutic applications.

Classical synthetic approaches to thiazole derivatives include several landmark methodologies that remain relevant in contemporary research. The Hantzsch thiazole synthesis, developed in the late nineteenth century, provided one of the first reliable methods for constructing thiazole rings from readily available starting materials. The Cook-Heilbron synthesis and Herz synthesis offered alternative approaches that expanded the scope of accessible thiazole derivatives. More recent developments include modified Hantzsch synthesis protocols that enable the preparation of more complex substituted thiazoles with improved efficiency and selectivity. The synthesis of thiazole-2-carboxylic acid and thiazole-5-carboxylic acid via halogen-metal exchange reactions represents a significant advancement in the field, providing convenient access to these previously difficult-to-obtain compounds.

The significance of 1,3-thiazole derivatives extends beyond their synthetic accessibility to encompass their remarkable biological activities and therapeutic potential. Natural products containing the thiazole ring system include important antibiotics such as the penicillins and bacitracin, which demonstrated the therapeutic value of thiazole-containing compounds. The thiazole ring is also found in epothilone and the firefly chemical luciferin, highlighting its presence in diverse biological contexts. Commercial applications of thiazole derivatives span multiple industries, including the development of dyes, fungicides, and pharmaceutical agents. Notable examples include thifluzamide, tricyclazole, and thiabendazole, which are widely used for agricultural pest control. The non-steroidal anti-inflammatory drug meloxicam represents another significant commercial success among thiazole derivatives.

Research Motivations and Emerging Applications

Contemporary research into thiazole carboxylic acids, particularly complex derivatives such as 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid, is driven by multiple converging factors that highlight the continued relevance and potential of these compounds in modern chemistry and biology. The primary motivation stems from the recognized ability of thiazole derivatives to serve as privileged scaffolds in drug discovery, offering unique opportunities to develop novel therapeutic agents with improved efficacy and selectivity profiles. The thiazole ring's inherent stability, combined with its capacity for diverse chemical modifications, makes it an attractive platform for medicinal chemistry investigations targeting various disease states including cancer, bacterial infections, and inflammatory conditions.

Recent advances in synthetic methodologies have opened new avenues for the preparation of sophisticated thiazole derivatives with unprecedented structural complexity. The development of green synthesis approaches represents a significant evolution in the field, emphasizing sustainable and environmentally friendly methodologies that minimize waste generation and reduce environmental impact. These emerging green synthetic routes employ renewable starting materials, non-toxic catalysts, and mild reaction conditions, making the production of thiazole derivatives more economically and environmentally viable. Innovative techniques such as microwave irradiation, ultrasound synthesis, green solvents, and mechanochemistry-mediated synthesis offer substantial advantages in terms of scalability and cost-effectiveness.

The structural characteristics of this compound exemplify the type of molecular complexity that modern research seeks to achieve. The compound's molecular structure, featuring methoxymethyl and phenyl substituents strategically positioned on the thiazole ring, provides multiple sites for potential biological interactions and enhanced pharmacological properties. The presence of the carboxylic acid functionality at the 4-position offers additional opportunities for derivatization and conjugation with other molecular entities. Research investigations have demonstrated that such structural modifications can significantly impact the compound's biological activity, stability, and selectivity for specific molecular targets.

Emerging applications of thiazole carboxylic acids extend beyond traditional pharmaceutical development to encompass cutting-edge research areas including material science, nanotechnology, and analytical chemistry. In material science applications, thiazole carboxylic acids are being incorporated into specialty polymers and resins that exhibit enhanced thermal stability and mechanical properties suitable for high-performance applications. The compounds' ability to form stable complexes with metal ions has proven valuable in developing new analytical techniques for the detection and quantification of trace elements in complex samples. Biochemistry research utilizes thiazole derivatives to investigate metabolic pathways and enzyme activity, contributing to fundamental understanding of physiological processes and disease mechanisms.

The convergence of advanced synthetic methodologies, sophisticated analytical techniques, and computational modeling approaches has created unprecedented opportunities for the rational design and optimization of thiazole carboxylic acid derivatives. Modern research programs increasingly focus on structure-based drug design approaches that leverage detailed understanding of molecular interactions to guide the development of new compounds with desired properties. The integration of artificial intelligence and machine learning techniques in chemical research has further accelerated the identification of promising thiazole derivatives for specific applications, enabling researchers to explore vast chemical space more efficiently than traditional empirical approaches.

Properties

IUPAC Name |

2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-7-9-13-10(12(14)15)11(17-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWJBFLXONEUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using L-Cysteine and Benzaldehyde Derivatives

One common approach starts with L-cysteine reacting with benzaldehyde or substituted benzaldehydes to form thiazolidine intermediates, which are subsequently oxidized to thiazoles.

- L-cysteine reacts with benzaldehyde in a mixture of ethanol and water at ambient temperature to yield 2-aryl-thiazolidine-4-carboxylic acids.

- These intermediates can be protected (e.g., BOC protection) and then coupled with amines or undergo oxidation to form the thiazole ring.

- Oxidation using reagents such as bromotrichloromethane (BrCCl3) and DBU converts thiazolines to thiazoles.

This method allows for the introduction of the phenyl group at the 5-position and the carboxylic acid at the 4-position, while the 2-position can be functionalized later.

Condensation of Benzothiazole Derivatives with Chloroacetoacetates

Another method involves condensation of benzothiazole intermediates with ethyl 2-chloroacetoacetate or similar compounds:

- A cyano-substituted benzothiazole amide is condensed with ethyl 2-chloroacetoacetate in polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate at 80-85 °C.

- The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.

- Subsequent hydrolysis of the ester group yields the carboxylic acid functionality at the 4-position.

- The methoxymethyl group at the 2-position can be introduced by substitution reactions using methoxymethyl halides or related reagents.

This approach is supported by patent literature describing improved processes for thiazole-5-carboxylic acid derivatives.

Use of Thiourea and Aniline Derivatives

Thiourea reacts with substituted anilines and other intermediates to form thiazole rings:

- Thiourea is reacted with aryl amides or nitriles in the presence of inorganic bases and solvents such as toluene or methanol.

- Sodium methanolate in methanol is used to promote the reaction.

- After cyclization, purification steps including recrystallization in solvents like tetrahydrofuran (THF), hexane, or methanol are employed.

- This method allows for the introduction of various substituents on the phenyl ring and the thiazole ring, including methoxymethyl groups.

Post-Synthetic Functional Group Modifications

- Ester groups can be converted to carboxylic acids by hydrolysis under acidic or basic conditions.

- Methoxymethyl groups can be introduced via nucleophilic substitution on hydroxymethyl intermediates using methylating agents.

- Purification is typically performed by recrystallization or chromatographic methods.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Solvents | Advantages | Challenges |

|---|---|---|---|---|---|

| L-Cysteine + Benzaldehyde Cyclization | L-cysteine, benzaldehyde, oxidants (BrCCl3/DBU) | Room temp for cyclization; oxidation at RT | Ethanol, water | Mild conditions, good regioselectivity | Multi-step, long reaction times |

| Condensation with Ethyl 2-chloroacetoacetate | Benzothiazole amide, ethyl 2-chloroacetoacetate, base (NaOH, K2CO3) | 80-85 °C, 5-10 h | DMF, ethyl acetate | High yield, scalable | Requires careful control of base and temperature |

| Thiourea + Aniline Derivatives | Thiourea, substituted anilines, sodium methanolate | 50-65 °C, several hours | Methanol, toluene, THF | Versatile substitution patterns | Sensitive to moisture, requires inert atmosphere |

| Post-synthetic Methoxymethylation | Hydroxymethyl intermediates, methylating agents | Room temp to mild heating | Polar aprotic solvents | Direct introduction of methoxymethyl group | Possible side reactions, requires purification |

Research Findings and Optimization Notes

- The choice of solvent and base critically affects the yield and purity of the target compound. Polar aprotic solvents such as DMF and ester solvents improve reaction rates in condensation steps.

- Bases such as sodium hydroxide and potassium carbonate are preferred for their availability and efficiency in promoting cyclization and substitution reactions.

- Oxidation steps converting thiazolines to thiazoles are efficiently performed with bromotrichloromethane and DBU, providing good yields without harsh conditions.

- Methoxymethylation is best carried out under inert atmosphere to prevent side reactions and decomposition of sensitive intermediates.

- Purification by recrystallization from mixed solvents (e.g., hexane/ethyl acetate) yields high purity products suitable for further biological evaluation.

Chemical Reactions Analysis

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Xanthine Oxidase Inhibition

- Research indicates that derivatives of thiazole compounds, including 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid, can act as xanthine oxidase inhibitors, which are crucial for managing conditions like gout and hyperuricemia. A study demonstrated that structural modifications to thiazole derivatives resulted in compounds with potent xanthine oxidase inhibitory activities. For instance, certain derivatives showed IC₅₀ values ranging from 3.6 to 9.9 μM, indicating their effectiveness in enzyme inhibition and potential as therapeutic agents .

- Antioxidant Activity

Biochemical Applications

-

Antibacterial and Antitubercular Activity

- Thiazole derivatives have been synthesized and characterized for their antibacterial and antitubercular activities. For example, compounds with similar structures demonstrated significant activity against Mycobacterium smegmatis, a model organism for tuberculosis research. The minimum inhibitory concentration (MIC) values were reported to be as low as 50 μg/mL for the most potent derivatives .

-

Molecular Docking Studies

- Molecular docking studies have been conducted to understand the binding affinity of these compounds to various biological targets. The structural analysis revealed that modifications in the phenyl ring could enhance binding interactions within enzyme active sites, which is critical for drug design .

Material Science Applications

- Polymer Chemistry

- The compound's unique structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the presence of the thiazole ring.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators to reduce inflammation. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The methoxymethyl group in the target compound introduces both steric bulk and electron-donating effects via the methoxy oxygen, which may enhance solubility compared to non-polar groups like methyl or chlorophenyl . Phenyl vs. Chlorophenyl: Chlorine substituents (e.g., in 2-(4-chlorophenyl)- analogs) increase electronegativity and may improve binding to hydrophobic pockets in biological targets . Positional Isomerism: Compounds with carboxylic acid groups at position 4 (vs.

Biological Activity

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits a variety of pharmacological properties that are relevant in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 249.29 g/mol. The compound is typically found in powder form and is stable at room temperature.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 64717491 |

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. It has been reported to show IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 8.5 |

| A375 (Melanoma) | 10.2 |

| HT1376 (Bladder) | 12.0 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) was assessed against pathogens such as E. coli and S. aureus.

- Findings : The MIC values ranged from 40 to 50 µg/mL, showing comparable results to standard antibiotics like ceftriaxone.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 45 |

| S. aureus | 40 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this thiazole derivative has been studied for its anti-inflammatory effects. It has shown potential in reducing levels of pro-inflammatory cytokines in vitro.

- Research Results : In a controlled study, treatment with the compound resulted in a significant decrease in TNF-α and IL-6 levels compared to untreated controls.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound not only inhibited bacterial growth but also affected biofilm formation, suggesting its potential as a therapeutic agent against resistant strains.

Q & A

Q. What are the established synthetic routes for 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., thioamides and α-bromoketones) under reflux in polar aprotic solvents like DMF or DCM. A typical protocol involves treating the amine and carboxylic acid components with a 2–3-fold excess of coupling reagents (e.g., EDC/HOBt) in DCM, followed by silica gel chromatography for purification . Hydrolysis of ester intermediates (e.g., ethyl 2-(methoxymethyl)-5-phenylthiazole-4-carboxylate) using aqueous NaOH or LiOH in THF/MeOH yields the carboxylic acid derivative . Purity is verified via HPLC or TLC with UV detection.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : -NMR reveals the methoxymethyl group (δ 3.3–3.5 ppm for OCH, δ 4.5–4.7 ppm for CH) and phenyl protons (δ 7.2–7.6 ppm). -NMR confirms the carboxylic acid carbonyl (δ 165–170 ppm) and thiazole ring carbons .

- FTIR : Key peaks include the carboxylic acid O–H stretch (~2500–3000 cm), C=O (1700–1720 cm), and thiazole C=N (1540–1600 cm) .

- HRMS : High-resolution mass spectrometry validates the molecular ion ([M+H]) and fragmentation patterns, ensuring structural integrity .

Q. How can researchers optimize reaction yields when introducing the methoxymethyl substituent?

- Methodological Answer : Yield optimization requires strict control of reaction temperature (60–80°C) and moisture exclusion. Using a slight excess of the methoxymethyl precursor (1.2–1.5 eq) in the presence of a base (e.g., KCO) improves substitution efficiency. Monitoring via LC-MS helps identify side products (e.g., over-alkylation) early .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include resolving disorder in the methoxymethyl group and managing twinning in high-symmetry space groups. SHELXL (via OLEX2 GUI) enables robust refinement by:

- Applying restraints to flexible substituents (e.g., methoxymethyl torsion angles).

- Using TWIN/BASF commands for twinned data.

- Incorporating hydrogen bonding and π-stacking interactions into the model .

High-resolution data (>1.0 Å) and anisotropic displacement parameters for non-H atoms improve reliability .

Q. How do computational studies (DFT, molecular docking) enhance understanding of this compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model) refine dipole moments and electrostatic potential maps .

- Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). The carboxylic acid group often acts as a hydrogen-bond donor, while the thiazole ring engages in π-π stacking with aromatic residues .

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., NMR shifts, bond lengths)?

- Methodological Answer :

- For NMR discrepancies: Cross-validate assignments using 2D techniques (HSQC, HMBC) and compare with computed chemical shifts (GIAO method in Gaussian) .

- For crystallographic bond lengths: Check for thermal motion artifacts (ADP values > 0.1 Å) and refine using Hirshfeld atom refinement (HAR) in NoSpherA2 .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Analog Synthesis : Replace the methoxymethyl group with other substituents (e.g., ethoxymethyl, halides) to assess steric/electronic effects .

- Bioassay Design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC values with computed binding energies .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites, guiding toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.